

Spectroscopic Data of NMethoxyanhydrovobasinediol: A Technical Guide

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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B15589648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methoxyanhydrovobasinediol**, an indole alkaloid isolated from Gelsemium elegans. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While direct quantitative data from the primary literature is not presented, this document outlines the expected spectroscopic characteristics based on the known structure of the molecule and general principles of spectroscopic analysis for related natural products.

Chemical Structure

N-Methoxyanhydrovobasinediol

Molecular Formula: C21H26N2O2

Molar Mass: 338.45 g/mol

CAS Number: 125180-42-9

Spectroscopic Data Summary



The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methoxyanhydrovobasinediol**. These predictions are based on the chemical structure and typical values for similar indole alkaloids.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **N-Methoxyanhydrovobasinediol** are tabulated below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **N-Methoxyanhydrovobasinediol** (in CDCl₃)



Proton Type	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
Aromatic protons	6.5 - 7.5	d, t, m	Protons on the indole ring system.
Olefinic proton	5.0 - 5.5	q	Proton of the ethylidene group.
Protons adjacent to N	2.5 - 4.0	m	Protons on carbons bonded to nitrogen atoms.
Protons adjacent to O	3.5 - 4.5	m	Protons on carbons bonded to oxygen atoms (ether and methoxy).
N-OCH₃ protons	~4.0	S	Singlet for the methoxy group attached to the nitrogen.
Aliphatic protons	1.0 - 2.5	m	Remaining protons in the polycyclic structure.
CH₃ of ethylidene	~1.6	d	Doublet for the methyl group of the ethylidene moiety.

Table 2: Predicted 13 C NMR Spectroscopic Data for **N-Methoxyanhydrovobasinediol** (in CDCl $_3$)



Carbon Type	Expected Chemical Shift (δ, ppm)	Notes
Aromatic carbons	100 - 150	Carbons of the indole ring.
Olefinic carbons	110 - 140	Carbons of the C=C double bond in the ethylidene group.
Quaternary aromatic carbons	130 - 150	Carbons in the indole ring with no attached protons.
Carbons adjacent to N	40 - 60	Carbons bonded to nitrogen atoms.
Carbons adjacent to O	60 - 80	Carbons bonded to oxygen atoms (ether and methoxy).
N-OCH₃ carbon	~60	Carbon of the methoxy group.
Aliphatic carbons	20 - 50	Remaining sp ³ hybridized carbons.
CH₃ of ethylidene	~12	Methyl carbon of the ethylidene group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for N-Methoxyanhydrovobasinediol



Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium to Strong
C=C (aromatic)	1450 - 1600	Medium to Weak
C=C (alkene)	1640 - 1680	Medium to Weak
C-O (ether)	1050 - 1150	Strong
C-N	1020 - 1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for N-Methoxyanhydrovobasinediol

Ion Type	Expected m/z Value	Notes
[M]+	338	Molecular ion peak.
[M+H] ⁺	339	Protonated molecular ion, commonly observed in ESI and CI.
Fragment Ions	Various	Resulting from the cleavage of bonds within the molecule, providing structural information.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-Methoxyanhydrovobasinediol**.



NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform)
 and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate,
 leaving a thin film of the compound.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample in the IR beam and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.



 Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

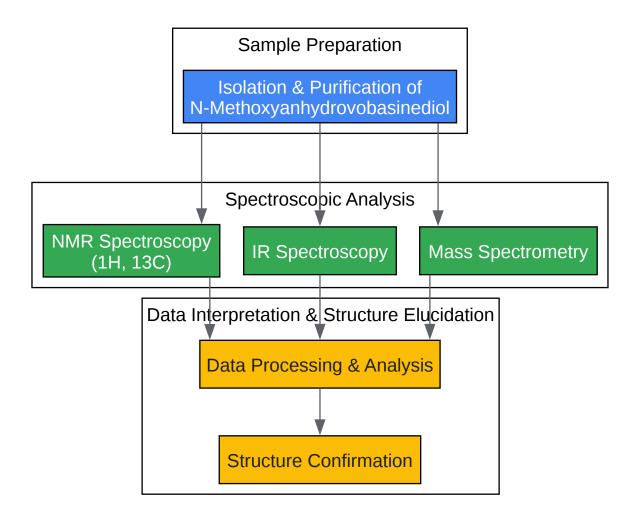
Mass Spectrometry (MS)

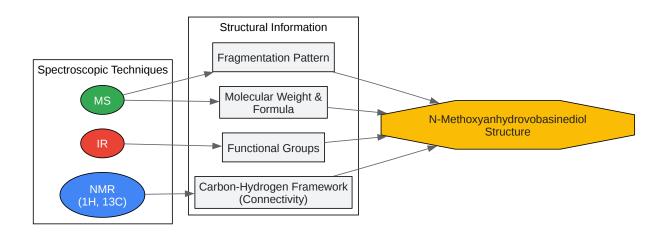
- Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap
 instrument, often coupled with a chromatographic separation technique like liquid
 chromatography (LC-MS).
- Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this
 type of compound, typically run in positive ion mode to generate the [M+H]+ ion.
- Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or through an LC system.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques.









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